

Literature Review: 2,4-Dimethylthiazole-¹³C₃

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Compound of Interest

Compound Name: 2,4-Dimethylthiazole-13C3

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A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: A comprehensive literature search for "2,4-Dimethylthiazole-¹³C₃" did not yield specific technical documentation, synthesis protocols, or detailed experimental data for this isotopically labeled compound. The information presented herein is a review of the unlabeled parent compound, 2,4-Dimethylthiazole, with a discussion on potential synthetic approaches for its ¹³C₃-labeled analogue based on established methods.

Introduction to 2,4-Dimethylthiazole

2,4-Dimethylthiazole is a heteroaromatic organic compound belonging to the class of 2,4-disubstituted thiazoles.[1][2] It is a flammable liquid with a characteristic meaty and coffee-like odor.[3] This compound and its derivatives are of interest in various fields, including food chemistry as a flavoring agent and in medicinal chemistry due to the prevalence of the thiazole ring in biologically active molecules.[3][4] Isotopic labeling of such molecules with stable isotopes like ¹³C is a crucial technique for tracking their metabolic pathways, understanding reaction mechanisms, and as internal standards in quantitative analysis.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of unlabeled 2,4-Dimethylthiazole is provided in the table below.



| Property | Value | Source |
|-------------------|----------------------------------|---------|
| Molecular Formula | C ₅ H ₇ NS | [7][8] |
| Molecular Weight | 113.18 g/mol | [7] |
| CAS Number | 541-58-2 | [7][8] |
| Boiling Point | 143-147 °C | [9][10] |
| Density | 1.057 g/mL | [10] |
| Refractive Index | 1.5090 | [10] |
| Flash Point | 49.44 °C | [3] |
| Water Solubility | 2.1 g/L (Predicted) | [2] |
| logP | 1.69 (Predicted) | [2] |

Synthesis of 2,4-Dimethylthiazole

Several synthetic routes for unlabeled 2,4-Dimethylthiazole have been reported. The most common method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This widely used method involves the reaction of a thioamide with an α -haloketone. For 2,4-Dimethylthiazole, this typically involves the reaction of thioacetamide with chloroacetone or bromoacetone.

General Reaction:

Thioacetamide
$$----$$
 + $--- \alpha$ -Haloketone $----$ Heat $-----$ 2,4-Dimethylthiazole

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Figure 1. Hantzsch Synthesis of 2,4-Dimethylthiazole.

Experimental Protocols:



- Method 1: From Thioacetamide and Bromoacetone.[11]
 - Dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in 5 mL of DMF in a pressure tube.
 - Seal the tube and heat the reaction mixture in an oil bath at 60 °C for 1 hour.
 - After cooling, dilute the mixture with a saturated aqueous solution of ammonium chloride.
 - Extract the product with ethyl acetate.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 2,4-dimethylthiazole. A reported yield for a similar reaction is 99%.[11]
- Method 2: From Acetamide, Phosphorus Pentasulfide, and Chloroacetone.
 - Prepare a mixture of finely divided acetamide (5.08 moles) and powdered phosphorus pentasulfide (0.9 mole) and place it in a round-bottomed flask with dry benzene.
 - Add a small amount of a chloroacetone/benzene mixture to initiate an exothermic reaction, which may require gentle heating.
 - Gradually add the remaining chloroacetone/benzene mixture.
 - Once the reaction subsides, reflux the mixture for 30 minutes.
 - After cooling, add water and shake. Separate the aqueous layer.
 - Make the aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.
 - Extract the separated crude thiazole with ether.
 - Dry the combined ethereal extracts over anhydrous sodium sulfate and remove the ether by distillation.

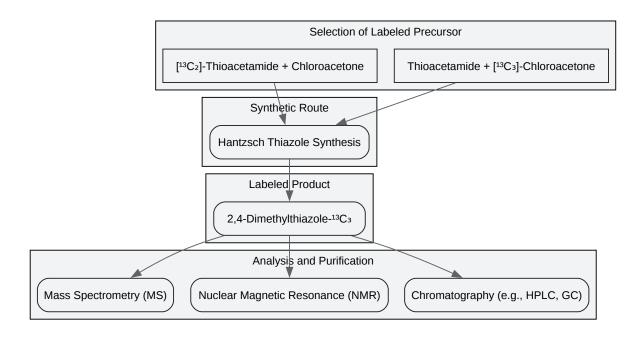


 Fractionally distill the residual oil, collecting the fraction boiling at 143–145 °C. The reported yield is 41–45% based on phosphorus pentasulfide.[9]

Potential Synthesis of 2,4-Dimethylthiazole-13C3

To synthesize 2,4-Dimethylthiazole-¹³C₃, one would need to employ ¹³C-labeled starting materials. Based on the Hantzsch synthesis, two primary approaches could be considered.

Workflow for ¹³C₃ Labeling:



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Figure 2. Proposed Workflow for 2,4-Dimethylthiazole-¹³C₃ Synthesis.

To achieve a triply labeled product, one would ideally start with a precursor that contains the three desired carbon atoms. For instance, using [13 C $_3$]-chloroacetone in the Hantzsch reaction with unlabeled thioacetamide would be a direct route. Alternatively, a combination of labeled



precursors, such as [13C2]-thioacetamide and a singly labeled chloroacetone, could be envisioned, though this would be a more complex synthetic strategy. The choice of labeled precursor would depend on commercial availability and cost.

Applications in Research and Drug Development

Isotopically labeled compounds like 2,4-Dimethylthiazole-¹³C₃ are invaluable tools in various scientific disciplines.

- Metabolic Studies: The thiazole ring is a component of many drugs.[12] A ¹³C-labeled version
 of a thiazole-containing drug candidate can be used in preclinical and clinical studies to trace
 its absorption, distribution, metabolism, and excretion (ADME) profile. Mass spectrometry
 can distinguish the labeled drug and its metabolites from endogenous compounds.[5]
- Quantitative Analysis: 2,4-Dimethylthiazole-¹³C₃ can serve as an ideal internal standard for the quantification of the unlabeled compound in various matrices, such as biological fluids or environmental samples, using isotope dilution mass spectrometry.[6]
- Mechanistic Studies: Isotopic labeling helps in elucidating reaction mechanisms.[5] By tracking the position of the ¹³C atoms in the products of a reaction involving 2,4-Dimethylthiazole, researchers can gain insights into the bond-forming and bond-breaking steps.

Signaling Pathways and Biological Activity

While there is limited information on the specific biological signaling pathways directly modulated by 2,4-Dimethylthiazole, the broader class of 2,4-disubstituted thiazoles has been investigated for various biological activities. For instance, some 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their ability to induce the differentiation of human pluripotent stem cells.[4] Others have shown trypanocidal activity against T. brucei.[13]

The potential for thiazole-containing compounds to undergo metabolic activation to reactive metabolites is an important consideration in drug development, as this can lead to toxicity.[12]

Conclusion



While specific literature on 2,4-Dimethylthiazole-¹³C₃ is not readily available, this technical guide provides a comprehensive overview of the unlabeled parent compound, including its synthesis and physicochemical properties. The principles of isotopic labeling and the established synthetic routes for 2,4-Dimethylthiazole offer a clear path for the potential synthesis of its ¹³C₃ isotopologue. The applications of such a labeled compound in drug development and metabolic research are significant, highlighting the importance of stable isotope-labeled compounds in advancing scientific understanding. Further research is warranted to develop and characterize 2,4-Dimethylthiazole-¹³C₃ and explore its utility in various scientific domains.

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